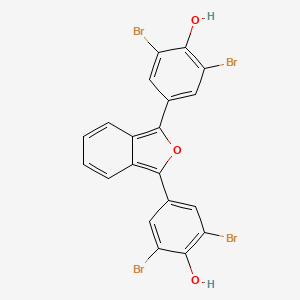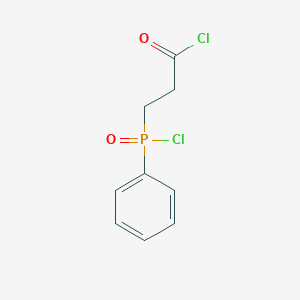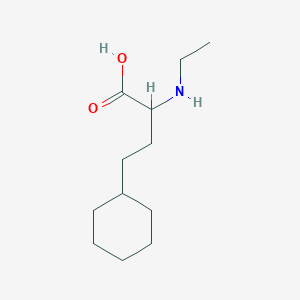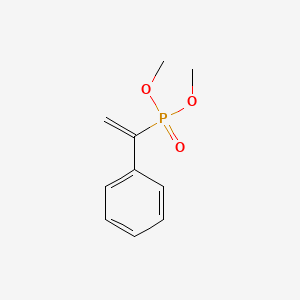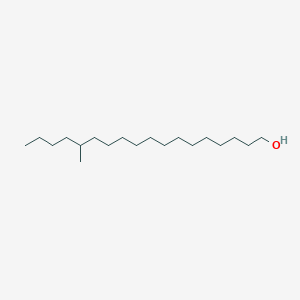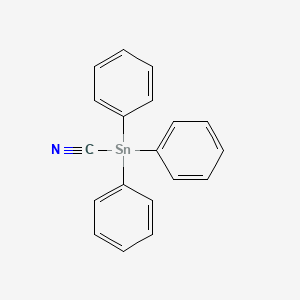
Triphenylstannanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylstannanecarbonitrile is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenylstannanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of triphenylstannyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the final product. Key factors include the choice of solvent, reaction temperature, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylstannanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert this compound into other organotin compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triphenyltin oxide, while substitution reactions can produce a variety of substituted organotin compounds.
Applications De Recherche Scientifique
Triphenylstannanecarbonitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of triphenylstannanecarbonitrile involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenylstannyl chloride
- Triphenylstannyl acetate
- Triphenylstannyl hydroxide
Comparison
Triphenylstannanecarbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties compared to other triphenylstannyl compounds. This functional group allows for specific reactions and applications that are not possible with other similar compounds.
Propriétés
Numéro CAS |
2179-93-3 |
|---|---|
Formule moléculaire |
C19H15NSn |
Poids moléculaire |
376.0 g/mol |
Nom IUPAC |
triphenylstannylformonitrile |
InChI |
InChI=1S/3C6H5.CN.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;; |
Clé InChI |
CJEBLOABQNDNER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile](/img/structure/B14738695.png)
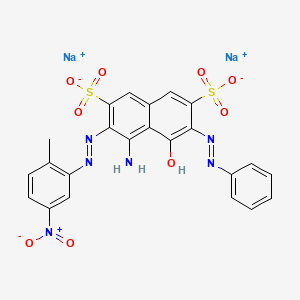
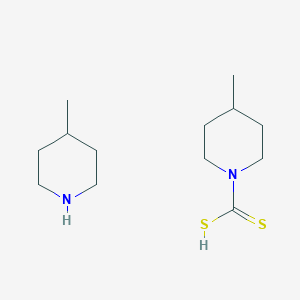

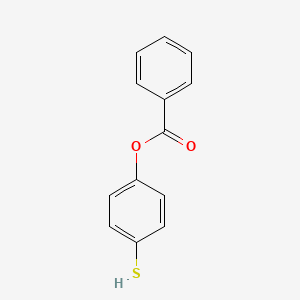

![Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester](/img/structure/B14738742.png)
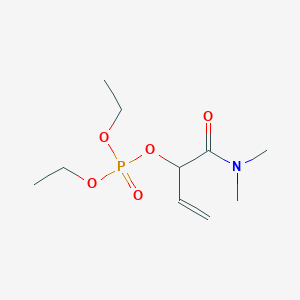
![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
